molecular formula C18H19NO B2548849 N-benzyl-3-(2,4-dimethylphenyl)acrylamide CAS No. 331462-00-1

N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Cat. No.: B2548849
CAS No.: 331462-00-1
M. Wt: 265.356
InChI Key: NVWRYECKOJQHOR-ZHACJKMWSA-N
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Description

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is an organic compound with the molecular formula C18H19NO and a molecular weight of 265.358 g/mol . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group attached to the acrylamide moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylacrylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzyl derivatives .

Scientific Research Applications

N-benzyl-3-(2,4-dimethylphenyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-N-benzyl-3-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-8-9-17(15(2)12-14)10-11-18(20)19-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWRYECKOJQHOR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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